4,5-Dibromofuran-2-carboximidamide
Description
4,5-Dibromofuran-2-carboximidamide is a brominated furan derivative characterized by a carboximidamide functional group at the 2-position and bromine atoms at the 4- and 5-positions of the furan ring. Its reactivity and electronic properties are influenced by the electron-withdrawing bromine substituents and the nucleophilic carboximidamide group.
Properties
Molecular Formula |
C5H4Br2N2O |
|---|---|
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromofuran-2-carboximidamide |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H3,8,9) |
InChI Key |
LSIHZWDFASOICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of furan-2-carboximidamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of 4,5-Dibromofuran-2-carboximidamide may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromofuran-2-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4,5-Dibromofuran-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromofuran-2-carboximidamide involves its interaction with biological molecules through its functional groups. The bromine atoms can participate in halogen bonding, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pyrazole-1-carboximidamide derivatives with diverse aryl substituents .
Structural and Electronic Differences
Core Heterocycle :
- 4,5-Dibromofuran-2-carboximidamide : Features a furan ring (oxygen-containing heterocycle) with bromine atoms at the 4- and 5-positions.
- Pyrazole Derivatives (e.g., compounds 1–11): Contain a pyrazole ring (nitrogen-containing heterocycle) with substituents like methoxy, chloro, bromo, or nitro groups on aryl rings .
Electronic Effects :
Data Table: Key Properties of Selected Carboximidamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
